(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidinone precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include iodine, sulfur, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives.
Scientific Research Applications
(5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and furan-containing molecules. Examples are:
Thiazolidinediones: Known for their antidiabetic properties.
Furan derivatives: Used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of (5E)-5-{[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structure, which combines a furan ring, a thiazolidinone ring, and an iodophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H12INO2S2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12INO2S2/c1-2-9-19-16(20)15(23-17(19)22)10-13-7-8-14(21-13)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2/b15-10+ |
InChI Key |
MBBYOUJZZIGAKX-XNTDXEJSSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)I)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)I)SC1=S |
Origin of Product |
United States |
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